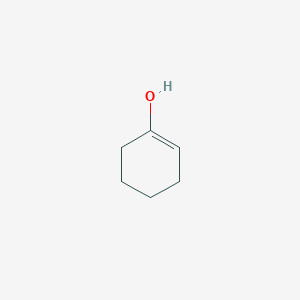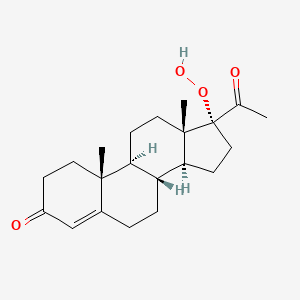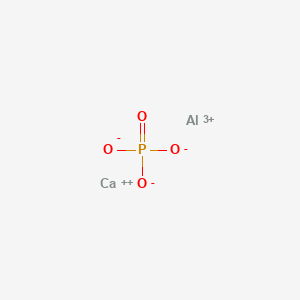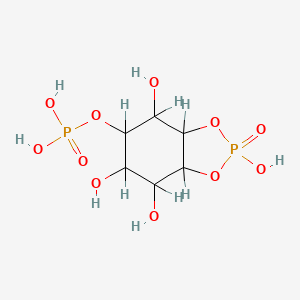
クロルプレナリン
概要
説明
クロルプレナリンは、β2アドレナリン受容体作動薬であり、主に気管支喘息、気管支炎、およびその他の呼吸器疾患の気管支拡張薬として使用されます . また、筋肉量の増強と動物の脂肪蓄積の減少を促進する能力から、リーンミート促進用飼料添加物の可能性も注目されています .
2. 製法
合成ルートと反応条件: クロルプレナリンは、ベンジルアルコールの塩素化、それに続くアミノ化、およびその後の精製工程を含む一連の化学反応によって合成できます。 このプロセスは通常、次の手順を含みます。
塩素化: ベンジルアルコールは塩素化されて2-クロロベンジルアルコールを生成します。
アミノ化: 塩素化された生成物を次にイソプロピルアミンと反応させてクロルプレナリンを生成します。
工業生産方法: クロルプレナリンの工業生産には、同様の化学反応を使用する大規模な合成が伴いますが、収率と効率を高めるために最適化されています。 このプロセスには、最終生成物の純度と安定性を確保するための厳格な品質管理措置が含まれます .
3. 化学反応解析
クロルプレナリンは、次のようなさまざまな化学反応を起こします。
酸化: クロルプレナリンは、特定の条件下で酸化されて、分解生成物を生成する可能性があります。
還元: 還元反応を使用して、クロルプレナリンの化学構造を修飾することができ、薬理学的特性が変化する可能性があります。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性加水分解、熱条件、および日光への暴露が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
クロルプレナリンは、次のような幅広い科学研究への応用を持っています。
科学的研究の応用
Clorprenaline has a wide range of scientific research applications, including:
作用機序
クロルプレナリンは、β2アドレナリン受容体を活性化することによって作用し、アデニル酸シクラーゼの活性化とそれに続くサイクリックアデノシン一リン酸(cAMP)の生成につながります。 このカスケードは、気管支平滑筋の弛緩をもたらし、気管支拡張につながります . 関連する分子標的と経路には、β2アドレナリン受容体とcAMPシグナル伝達経路が含まれます .
6. 類似化合物の比較
クロルプレナリンは、次のような他のβ2アドレナリン受容体作動薬に似ています。
サルブタモール: 喘息治療のための気管支拡張薬として使用されます。
クレンブテロール: 筋肉の成長を促進する特性で知られています。
オルシプレナリン: 同様の薬理学的効果を持つ別の気管支拡張薬.
クロルプレナリンを際立たせているのは、気管支拡張薬と、リーンミート生産を促進する可能性のある飼料添加物の両方としての二重の用途です .
生化学分析
Biochemical Properties
Clorprenaline plays a significant role in biochemical reactions by interacting with β2-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by Clorprenaline, stimulate adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This cascade results in the relaxation of bronchial smooth muscles and inhibition of inflammatory mediator release from mast cells . Clorprenaline also interacts with various enzymes and proteins involved in intracellular signaling pathways, contributing to its therapeutic effects.
Cellular Effects
Clorprenaline exerts multiple effects on different cell types and cellular processes. In bronchial smooth muscle cells, Clorprenaline induces relaxation by increasing cAMP levels, which activates protein kinase A (PKA) and leads to the phosphorylation of target proteins . This process reduces intracellular calcium levels, resulting in muscle relaxation. Additionally, Clorprenaline influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β2-adrenergic receptors . These effects contribute to its bronchodilatory and anti-inflammatory properties.
Molecular Mechanism
At the molecular level, Clorprenaline binds to β2-adrenergic receptors on the cell surface, triggering a conformational change that activates the associated G protein . This activation stimulates adenylate cyclase, increasing cAMP production . Elevated cAMP levels activate PKA, which phosphorylates various target proteins, leading to muscle relaxation and inhibition of inflammatory mediator release . Clorprenaline’s molecular mechanism also involves the modulation of gene expression through cAMP-responsive elements in the promoter regions of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clorprenaline can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Clorprenaline maintains its bronchodilatory effects over extended periods, but its efficacy may decrease due to receptor desensitization . Long-term exposure to Clorprenaline can also lead to changes in gene expression and cellular metabolism, which may impact its therapeutic effectiveness .
Dosage Effects in Animal Models
The effects of Clorprenaline in animal models vary with different dosages. At therapeutic doses, Clorprenaline effectively promotes muscle growth and reduces fat accumulation . At higher doses, it may cause adverse effects such as tachycardia, hypertension, and muscle tremors . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing toxicity .
Metabolic Pathways
Clorprenaline is involved in several metabolic pathways, primarily those related to adrenergic signaling. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, which regulate cAMP levels . Clorprenaline’s effects on metabolic flux and metabolite levels are mediated through its action on β2-adrenergic receptors, influencing energy metabolism and muscle growth .
Transport and Distribution
Clorprenaline is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Clorprenaline’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as muscle and adipose tissue . This property contributes to its effectiveness as a bronchodilator and muscle growth promoter.
Subcellular Localization
The subcellular localization of Clorprenaline is primarily associated with its target receptors on the cell membrane . Upon binding to β2-adrenergic receptors, Clorprenaline triggers intracellular signaling cascades that affect various cellular compartments . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Clorprenaline can be synthesized through a series of chemical reactions involving the chlorination of benzyl alcohol followed by amination and subsequent purification steps. The process typically involves the following steps:
Chlorination: Benzyl alcohol is chlorinated to form 2-chlorobenzyl alcohol.
Amination: The chlorinated product is then reacted with isopropylamine to form clorprenaline.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of clorprenaline involves large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The process includes stringent quality control measures to ensure the purity and stability of the final product .
化学反応の分析
Clorprenaline undergoes various chemical reactions, including:
Oxidation: Clorprenaline can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can be used to modify the chemical structure of clorprenaline, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include acidic or basic hydrolysis, thermal conditions, and exposure to sunlight . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Clorprenaline is similar to other β2-adrenergic receptor agonists such as:
Salbutamol: Used as a bronchodilator for asthma treatment.
Clenbuterol: Known for its muscle growth-promoting properties.
Orciprenaline: Another bronchodilator with similar pharmacological effects.
What sets clorprenaline apart is its dual application as both a bronchodilator and a potential feed additive for promoting lean meat production .
特性
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5588-22-7 (hydrochloride, monohydrate), 6933-90-0 (hydrochloride) | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048316 | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3811-25-4 | |
| Record name | Clorprenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORPRENALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4327W76O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


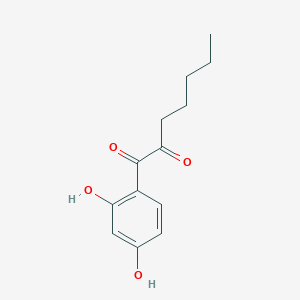
![N-cyclopentylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B1201826.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)

